1-[3-(Methylsulfanyl)phenyl]guanidine
Overview
Description
1-[3-(Methylsulfanyl)phenyl]guanidine (1-MSPG) is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a reagent in the synthesis of organic compounds. In addition, 1-MSPG has been studied for its potential application in drug design and development.
Scientific Research Applications
1. Histamine H4 Receptor Agonists
1-[3-(Methylsulfanyl)phenyl]guanidine and its analogues have been studied for their potential as histamine H4 receptor agonists. These compounds are of interest in pharmacological research for their ability to selectively target the H4 receptor, which plays a role in immune responses and inflammation. A study by Geyer et al. (2016) synthesized analogues with a cyclopentane-1,3-diyl linker, finding that certain enantiomers displayed significant potency and selectivity for the H4 receptor, with one enantiomer even acting as an antagonist (Geyer et al., 2016).
2. Antiviral Effects
Research has explored the antiviral effects of guanidine compounds. Herrmann et al. (1981) compared the antiviral effects of substituted benzimidazoles and guanidine in vitro and in vivo. They found that certain guanidine derivatives exhibited substantial activity against enteroviruses, suggesting their potential as therapeutic agents for viral infections (Herrmann et al., 1981).
3. Synthesis of Isoxazoles
In the field of organic chemistry, 1-[3-(Methylsulfanyl)phenyl]guanidine derivatives are used in synthesizing various compounds. For example, Yokoyama et al. (1986) reported on the regioselective synthesis of 3,5-disubstituted isoxazoles, demonstrating the versatility of guanidine compounds in synthesizing complex organic structures (Yokoyama et al., 1986).
4. Biological Activities and Therapeutic Uses
Guanidine compounds, including those related to 1-[3-(Methylsulfanyl)phenyl]guanidine, have diverse biological activities and therapeutic uses. Sa̧czewski & Balewski (2013) reviewed the development and therapeutic applications of guanidine-containing compounds, including their roles in drug discovery processes for treating various health conditions (Sa̧czewski & Balewski, 2013).
5. Antiproliferative Effects Against Leukemia Cells
A study by Estévez-Sarmiento et al. (2022) investigated synthetic guanidines containing the 1,3-diphenylpropenone core for their antiproliferative effects against human leukemia cells. They identified compounds with significant cytotoxic effects, suggesting the potential of guanidine derivatives in cancer treatment (Estévez-Sarmiento et al., 2022).
6. Application in Dye-Sensitized Solar Cells
In the field of materials science, guanidine derivatives have been used in dye-sensitized solar cells. Wu et al. (2013) utilized a guanidine compound in an electrolyte for dye-sensitized solar cells, demonstrating the compound's role in enhancing photovoltaic performance (Wu et al., 2013).
7. Cardioprotective Effects
Research on (5-arylfuran-2-ylcarbonyl)guanidines by Lee et al. (2005) highlighted their potential cardioprotective efficacy. These compounds were evaluated for their ability to inhibit the Na+/H+ exchanger isoform-1 and protect against ischemia-reperfusion injury, indicating their potential in cardiovascular therapies (Lee et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-(3-methylsulfanylphenyl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONCSXXYHDQGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398390 | |
Record name | N-[3-(METHYLTHIO)PHENYL]GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]guanidine | |
CAS RN |
71198-43-1 | |
Record name | N-[3-(METHYLTHIO)PHENYL]GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.